![molecular formula C10H6O4 B3122267 3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione CAS No. 30272-74-3](/img/structure/B3122267.png)
3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione
Overview
Description
3,7-Dihydrofuro2,3-fbenzofuran-2,6-dione is a heterocyclic organic compound with the molecular formula C10H6O4. It is known for its unique structure, which includes fused furan and benzofuran rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dihydrofuro2,3-fbenzofuran-2,6-dione can be synthesized through the oxidation of benzofuran derivatives. The typical synthetic route involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for 3,7-dihydrofuro2,3-fThe key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dihydrofuro2,3-fbenzofuran-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H6O4
- CAS Number : 30272-74-3
- IUPAC Name : 3,7-Dihydrofuro[2,3-f]benzofuran-2,6-dione
- Purity : ≥95% .
The compound features a fused difuran ring system that contributes to its reactivity and stability. Its structure allows for diverse chemical transformations which are pivotal in synthetic organic chemistry.
Pharmaceutical Applications
- Intermediate in Synthesis :
- Biological Activity :
Materials Science Applications
- N-Type Conjugated Polymers :
-
Electronic Textiles :
- The development of conductive fibers incorporating n-type polymers based on this compound opens new avenues in the field of electronic textiles. This integration allows for the creation of smart fabrics capable of sensing and responding to environmental stimuli .
Synthetic Strategies
The synthesis of 3,7-dihydrofuro[2,3-f] benzofuran-2,6-dione can be achieved through several methods:
- One-Pot Synthesis : Efficient one-pot synthesis techniques have been developed that utilize ruthenium(II)-phosphine complexes for the cycloaddition of diazodicarbonyl compounds with olefins. This method promotes high regioselectivity and yield under mild conditions .
- Green Chemistry Approaches : Recent advancements have focused on environmentally friendly synthesis methods that reduce waste and enhance efficiency in producing this compound and its derivatives .
Case Study 1: Synthesis of Bioactive Derivatives
A study demonstrated the synthesis of various bioactive derivatives from 3,7-dihydrofuro[2,3-f] benzofuran-2,6-dione through multi-step reactions involving nucleophilic substitutions and cyclizations. These derivatives exhibited promising anti-cancer activity in vitro, suggesting potential therapeutic applications .
Case Study 2: Development of Conductive Polymers
Research conducted on the incorporation of 3,7-dihydrofuro[2,3-f] benzofuran-2,6-dione into n-type polymers revealed enhanced electrical conductivity and thermoelectric properties. The resulting materials showed potential for use in flexible electronic devices and sensors .
Mechanism of Action
The mechanism by which 3,7-dihydrofuro2,3-fbenzofuran-2,6-dione exerts its effects is primarily related to its electronic structure. The fused furan and benzofuran rings provide a conjugated system that can participate in electron transfer processes. This makes the compound suitable for use in electronic devices where charge transport is critical . The molecular targets and pathways involved in its action are largely determined by the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
- Benzo[1,2-b:4,5-b’]difuran-2,6-dione
- 3,7-Dihydrobenzo[1,2-b:4,5-b’]difuran-2,6-dione
- 3,7-Dihydrobenzo2,3-fbenzofuran-2,6-dione
Uniqueness: 3,7-Dihydrofuro2,3-fbenzofuran-2,6-dione stands out due to its specific ring fusion pattern, which imparts unique electronic properties. This makes it particularly valuable in the field of organic electronics, where precise control over electronic properties is essential .
Biological Activity
3,7-Dihydrofuro[2,3-f]benzofuran-2,6-dione, also known as benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione, is a heterocyclic organic compound with the molecular formula C10H6O4. This compound has garnered attention due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a fused furan and benzofuran ring structure that contributes to its electronic properties. Its molecular weight is approximately 190.155 g/mol. The InChI Key for this compound is CQYVZXUUXPGQEI-UHFFFAOYSA-N .
The biological activity of 3,7-dihydrofuro[2,3-f]benzofuran-2,6-dione primarily involves its interactions with various cellular targets:
- Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition : Recent studies have indicated that derivatives of this compound can inhibit PARP-1 activity, which is crucial for DNA repair mechanisms. For instance, a lead compound derived from this scaffold exhibited an IC50 value of 9.45 μM against PARP-1 .
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways by modulating reactive oxygen species (ROS) levels within cells. This modulation can lead to altered cellular responses in cancer and neurodegenerative diseases.
Pharmacological Effects
The pharmacological effects of 3,7-dihydrofuro[2,3-f]benzofuran-2,6-dione include:
- Anticancer Activity : Various studies have highlighted the anticancer potential of this compound. For example, certain derivatives showed selective cytotoxicity in BRCA2-deficient cancer cells .
- Neuroprotective Effects : The compound's ability to inhibit PARP-1 suggests potential neuroprotective properties by preventing excessive cell death in neurodegenerative conditions.
Case Studies and Research Findings
Several studies have investigated the biological activities of 3,7-dihydrofuro[2,3-f]benzofuran-2,6-dione and its derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione, and what key intermediates are involved?
The compound is synthesized via cascade reactions involving [3,3]-sigmatropic rearrangements and aromatization strategies. For example, intermediates like 6-(benzyloxy)-3-methylbenzofuran derivatives are critical precursors, as demonstrated in the synthesis of structurally related benzofuran systems . Key steps include:
- Sodium hydride (NaH)-mediated deprotonation in THF at 0°C to activate phenolic hydroxyl groups.
- Benzyl ether protection to stabilize reactive sites during multi-step reactions.
- Chromatographic purification (e.g., silica gel column) to isolate intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic methods :
- ¹H/¹³C NMR to confirm substituent positions and ring fusion.
- FT-IR for detecting carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and furan ring vibrations.
- X-ray crystallography : Critical for resolving fused-ring systems, as seen in related benzofurofuran derivatives (e.g., 2,2,7,7-tetramethyl-2,3,6,7-tetrahydrobenzofuro[7,6-b]furan) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
Q. What are the documented stability concerns for this compound under varying storage conditions?
- Thermal stability : Decomposition observed above 150°C in thermogravimetric analysis (TGA) of similar fused-ring diones.
- Light sensitivity : Store in amber vials to prevent photodegradation of the furan moiety.
- Moisture sensitivity : Use desiccants (e.g., silica gel) due to potential hydrolysis of the dione group .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity or regioselectivity in derivatives of this compound?
- Density Functional Theory (DFT) : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites.
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- Reaction pathway simulations : Analyze energy barriers for ring-opening or rearrangement reactions .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Catalyst variability : Transition-metal catalysts (e.g., Pd/C) may introduce trace impurities affecting yields.
- Solvent effects : Polar aprotic solvents (e.g., DMF vs. THF) alter reaction kinetics.
- Byproduct formation : Monitor via HPLC-MS and optimize quenching steps (e.g., rapid cooling to suppress side reactions) .
Q. How can researchers design experiments to probe the compound’s role in multicomponent reactions?
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, stoichiometry, catalysts).
- In situ monitoring : Employ techniques like ReactIR to track intermediate formation.
- Cross-coupling reactions : Explore Pd-mediated coupling with aryl halides, leveraging the furan ring’s electron-rich nature .
Q. What advanced analytical techniques are critical for studying its degradation products?
- LC-QTOF-MS : Identify low-abundance degradation species with high mass accuracy.
- GC-MS : Analyze volatile byproducts (e.g., furan derivatives).
- Solid-state NMR : Characterize amorphous or crystalline degradation phases .
Q. Methodological Challenges and Solutions
Q. How to address solubility limitations in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous dispersion .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT) : Implement inline FT-NIR for real-time monitoring.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product .
Q. How to validate contradictory spectral data across studies?
Properties
IUPAC Name |
3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9-3-5-1-7-6(2-8(5)14-9)4-10(12)13-7/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYVZXUUXPGQEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(CC(=O)O3)C=C2OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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